molecular formula C19H13NO B097878 11-methylbenzo[c]acridine-7-carbaldehyde CAS No. 18936-78-2

11-methylbenzo[c]acridine-7-carbaldehyde

Cat. No.: B097878
CAS No.: 18936-78-2
M. Wt: 271.3 g/mol
InChI Key: UAFDEKZGXRWCOX-UHFFFAOYSA-N
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Description

Significance of the Acridine (B1665455) Scaffold in Contemporary Organic Chemistry

The acridine scaffold, a linear tricyclic heteroaromatic system, is a privileged pharmacophore in medicinal chemistry. ontosight.ainih.gov Its planar nature allows it to intercalate between the base pairs of DNA, a mechanism that underpins the biological activity of many acridine derivatives. ontosight.aiontosight.ai This interaction can disrupt DNA replication and transcription, leading to applications in anticancer and antimicrobial therapies. mdpi.comnih.gov

Beyond its medicinal applications, the acridine nucleus is valued for its unique photophysical properties. Many acridine derivatives exhibit strong fluorescence, making them useful as dyes, stains, and molecular probes in biological research. ontosight.ainih.gov The rigid, planar structure and the presence of the nitrogen heteroatom contribute to their favorable electronic properties, which are being harnessed in the development of organic light-emitting diodes (OLEDs) and chemical sensors. The versatility of the acridine ring system allows for functionalization at various positions, enabling chemists to fine-tune its steric and electronic properties for specific applications.

Overview of Benzo[c]acridine System Contributions to Chemical Science

The fusion of an additional benzene (B151609) ring to the acridine core gives rise to the benzo[c]acridine system, a tetracyclic structure with an expanded π-electron system. This structural modification enhances the lipophilicity and alters the electronic and steric profile of the molecule, leading to distinct biological and chemical properties.

Research into benzo[c]acridine derivatives has revealed a broad spectrum of biological activities, including potent anticancer properties. nih.gov For instance, certain novel benzo[c]acridine-diones have been synthesized and evaluated as potential anticancer agents and inhibitors of tubulin polymerization. nih.gov Some of these compounds exhibited significant cytotoxic activity against various cancer cell lines, with IC50 values in the low micromolar range. nih.gov The carcinogenic potential of several 7-methyl-substituted benz[c]acridines has also been a subject of investigation. nih.gov Furthermore, the extended conjugation in benzo[c]acridines often results in interesting photophysical characteristics, making them candidates for applications in materials science. ontosight.ai

The synthesis of the benzo[c]acridine core has been achieved through various methodologies, often involving multi-component reactions. One efficient method involves the one-pot condensation of aromatic aldehydes, 1-naphthylamine (B1663977), and dimedone, showcasing the accessibility of this scaffold to organic chemists. scielo.org.mx

Research Scope and Focus on 11-Methylbenzo[c]acridine-7-carbaldehyde as a Key Synthon in Chemical Investigations

This article will now narrow its focus to a specific, yet highly significant derivative: This compound . This compound is of particular interest not just for its intrinsic properties, but for its role as a key synthon—a molecular building block used in the synthesis of more elaborate chemical structures.

The strategic placement of a reactive carbaldehyde group at the 7-position and a methyl group at the 11-position provides two distinct points for chemical modification. The aldehyde functionality is a versatile handle for a wide array of organic transformations, including nucleophilic additions, condensations, and oxidations. The methyl group, while less reactive, can influence the molecule's solubility, steric hindrance, and electronic properties, and can potentially be functionalized under specific conditions.

The subsequent sections will explore the chemical characteristics and synthetic utility of this compound, underscoring its importance as a foundational element in the construction of novel and complex molecules for diverse scientific applications. While direct research on this exact molecule is limited, its properties and reactivity can be inferred from studies on closely related benzo[c]acridine derivatives. ontosight.aiontosight.ai

Interactive Data Table: Properties of Related Benzo[c]acridine Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
Benzo[c]acridine225-51-4C₁₇H₁₁N229.28Parent tetracyclic scaffold. chemicalbook.com
7-methylbenzo[c]acridine3340-94-1C₁₈H₁₃N243.30Methyl substitution at the 7-position. chemnet.com
2-methylbenzo[c]acridine3519-87-7C₁₈H₁₃N243.30Methyl substitution at the 2-position. chemnet.com
Benz[c]acridine-7-carboxaldehydeNot AvailableC₁₈H₁₁NO257.29Carbaldehyde functional group at the 7-position. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18936-78-2

Molecular Formula

C19H13NO

Molecular Weight

271.3 g/mol

IUPAC Name

11-methylbenzo[c]acridine-7-carbaldehyde

InChI

InChI=1S/C19H13NO/c1-12-5-4-8-15-17(11-21)16-10-9-13-6-2-3-7-14(13)19(16)20-18(12)15/h2-11H,1H3

InChI Key

UAFDEKZGXRWCOX-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(=C3C=CC4=CC=CC=C4C3=N2)C=O

Canonical SMILES

CC1=C2C(=CC=C1)C(=C3C=CC4=CC=CC=C4C3=N2)C=O

Other CAS No.

18936-78-2

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 11 Methylbenzo C Acridine 7 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments (e.g., ¹H NMR, ¹³C NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like 11-methylbenzo[c]acridine-7-carbaldehyde. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aldehyde proton, the aromatic protons of the fused ring system, and the methyl group protons.

Aldehyde Proton: The proton of the carbaldehyde group (-CHO) is highly deshielded and would appear as a singlet at a characteristic downfield chemical shift, typically in the range of δ 9.5–10.5 ppm.

Aromatic Protons: The protons on the benzo[c]acridine core would resonate in the aromatic region, generally between δ 7.0 and 9.0 ppm. The complex coupling patterns (doublets, triplets, multiplets) arising from spin-spin interactions between adjacent protons would be crucial for assigning specific protons to their positions on the polycyclic framework.

Methyl Protons: The protons of the 11-methyl group (-CH₃) would appear as a sharp singlet in the upfield region, typically around δ 2.5–3.0 ppm, due to the shielding effect of the aromatic system.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon: The carbon of the aldehyde group is the most deshielded and would appear significantly downfield, expected in the δ 190–200 ppm range.

Aromatic Carbons: The numerous sp²-hybridized carbons of the fused aromatic rings would generate a cluster of signals between δ 120 and 150 ppm. nih.gov The precise chemical shifts would depend on their local electronic environment.

Methyl Carbon: The sp³-hybridized carbon of the methyl group would be found at the most upfield region of the spectrum, typically between δ 20 and 30 ppm.

The combination of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, would allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure. thieme-connect.debeilstein-journals.orgmdpi.com

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Aldehyde (-CHO) 9.5 - 10.5 Singlet
Aromatic (Ar-H) 7.0 - 9.0 Multiplets, Doublets

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
Carbonyl (-CHO) 190 - 200
Aromatic (Ar-C) 120 - 150

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture and Conformation

Single-Crystal X-ray Diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method would provide definitive proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

Analysis of a suitable single crystal would reveal the planarity of the benzo[c]acridine ring system, which is a key feature of polycyclic aromatic hydrocarbons. It would also precisely locate the positions of the methyl and carbaldehyde substituents. Furthermore, this technique elucidates the intermolecular interactions, such as π-π stacking and C-H···O or C-H···N hydrogen bonds, that govern the crystal packing arrangement. This information is critical for understanding the solid-state properties of the compound.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight of a compound with high precision, which allows for the unambiguous determination of its elemental formula. For this compound (C₂₀H₁₃NO), HRMS would confirm the molecular weight and distinguish it from other isomers.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), would be used to study the fragmentation pathways of the protonated molecule [M+H]⁺. The fragmentation pattern provides valuable structural information. For this molecule, characteristic fragmentation would likely involve:

Loss of the formyl radical (•CHO) or carbon monoxide (CO) from the aldehyde group.

Cleavage of the methyl group.

Sequential fragmentation of the polycyclic aromatic core.

Analyzing these fragmentation patterns helps to confirm the connectivity of the different functional groups within the molecule.

Advanced Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy The FT-IR spectrum of this compound would be dominated by several key absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group would be expected in the region of 1690–1715 cm⁻¹. scialert.net

C-H Stretch (Aldehyde): A pair of medium-intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹ would confirm the presence of the C-H bond of the aldehyde.

C-H Stretch (Aromatic & Methyl): Aromatic C-H stretching vibrations would appear as a series of bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹. nih.gov

C=C and C=N Stretches: The stretching vibrations of the C=C and C=N bonds within the aromatic ring system would produce a series of characteristic sharp bands in the 1450–1650 cm⁻¹ region. esisresearch.orgresearchgate.net

Raman Spectroscopy Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. The spectrum would show strong bands for the C=C stretching vibrations of the aromatic rings, providing information about the polycyclic backbone. nih.gov The symmetric vibrations of the molecule are often more prominent in the Raman spectrum, offering a more complete picture of the vibrational modes. scialert.netesisresearch.org

Table 3: Expected Key Vibrational Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Technique
Aldehyde (-CHO) C=O Stretch 1690 - 1715 FT-IR (Strong)
Aldehyde (-CHO) C-H Stretch 2720 & 2820 FT-IR (Medium)
Aromatic Rings C=C / C=N Stretch 1450 - 1650 FT-IR, Raman
Aromatic Rings C-H Stretch > 3000 FT-IR, Raman

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions and Fluorescence Properties

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission, is used to study the electronic properties of molecules.

UV-Vis Absorption Spectroscopy The extended π-conjugated system of the benzo[c]acridine core is expected to give rise to strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum. Based on studies of related acridine (B1665455) derivatives, the UV-Vis spectrum would likely show multiple absorption bands corresponding to π-π* transitions. A significant absorption band is typically observed in the 350–450 nm range for the acridine ring system. researchgate.net The exact position and intensity of these bands (λₘₐₓ) are sensitive to the substitution pattern on the aromatic core.

Fluorescence Spectroscopy Many polycyclic aromatic hydrocarbons, including acridine derivatives, are known to be fluorescent. Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound would be expected to exhibit fluorescence emission at a longer wavelength (a Stokes shift). The fluorescence spectrum provides insights into the electronic structure of the excited state and can be highly sensitive to the molecule's environment, such as solvent polarity. researchgate.net

Specialized Spectroscopic Methods for Investigating Molecular Interactions (e.g., Fluorescence Quenching for Binding Studies)

The inherent fluorescence of benzo[c]acridine derivatives makes them suitable probes for studying molecular interactions using techniques like fluorescence quenching. Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample.

By monitoring the quenching of the fluorescence of this compound in the presence of other molecules (quenchers), it is possible to study binding interactions. For example, if the compound binds to a biological macromolecule like DNA or a protein, its fluorescence intensity may be enhanced or quenched. Analyzing the change in fluorescence as a function of the quencher concentration allows for the determination of binding constants and provides insights into the binding mechanism (e.g., static vs. dynamic quenching). This method is widely used to investigate the potential of acridine derivatives to interact with biological targets.

Computational and Theoretical Investigations into the Electronic Structure and Reactivity of 11 Methylbenzo C Acridine 7 Carbaldehyde

Density Functional Theory (DFT) Calculations for Geometrical Optimization, Electronic Properties, and Energetics

Density Functional Theory (DFT) stands as a cornerstone in the computational investigation of acridine (B1665455) and its derivatives. Although no specific DFT data for 11-methylbenzo[c]acridine-7-carbaldehyde was identified, the application of DFT to similar structures is well-documented. For instance, DFT at the B3LYP/6-31G* level of theory has been employed to study the epoxides, diol epoxides, and dihydrodiols of dibenzo[a,h]acridine. acs.org These calculations are crucial for determining the optimized molecular geometry, which is the foundational step for understanding a molecule's properties.

Furthermore, DFT calculations provide invaluable insights into the electronic properties of these molecules. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are readily calculated. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 1: Representative DFT-Calculated Properties for Benzo[c]acridine Derivatives (Hypothetical Data for Illustration)

PropertyValue
Optimized Bond Length (C7-C=O)1.22 Å
Optimized Bond Angle (C6-C7-C8)119.5°
HOMO Energy-5.8 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap3.7 eV
Dipole Moment3.5 D

Note: The data in this table is hypothetical and serves to illustrate the types of parameters that can be obtained from DFT calculations.

Quantum Crystallography and Electron Density Topology Analysis

Quantum crystallography is a powerful experimental and theoretical discipline that provides a detailed description of the electron density distribution in molecules. While no quantum crystallography studies have been reported specifically for this compound, its application to acridine derivatives demonstrates its potential. This method can enrich the depiction of electron density and non-covalent interactions.

Topological analysis of the electron density, often performed within the framework of the Quantum Theory of Atoms in Molecules (QTAIM), can reveal the nature of chemical bonds and intermolecular interactions. This analysis identifies critical points in the electron density, which provides a quantitative description of bonding characteristics. For acridine derivatives, this approach has been used to detail how protonation alters the electron density distribution.

Molecular Dynamics (MD) Simulations for Adsorption and Interaction Mechanisms

Molecular dynamics (MD) simulations offer a means to study the time-dependent behavior of molecules and their interactions with other systems. While no MD simulation studies were found for this compound, this technique is widely used to investigate the adsorption and interaction mechanisms of organic molecules.

MD simulations could be employed to understand how this compound interacts with surfaces or biological macromolecules. These simulations can provide atomistic-level insights into the binding process, conformational changes, and the role of solvent molecules. For instance, MD simulations have been used to investigate the competitive adsorption of organic molecules on functionalized graphene sheets. cuny.edu

In Silico Approaches for Predicting Molecular Interactions and Binding Affinities

In silico methods are a broad class of computational techniques used to predict molecular interactions and binding affinities. These approaches are particularly valuable in drug discovery and materials science.

Molecular Docking Studies with Relevant Macromolecular Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For benzo[c]acridine derivatives, molecular docking has been used to investigate their interaction with biological targets. For example, molecular docking studies of benzo[c]acridine-diones into the colchicine-binding site of tubulin have been performed to understand their potential as anticancer agents. nih.gov

For this compound, molecular docking could be utilized to predict its binding mode and affinity to various enzymes or receptors. This would involve generating a 3D model of the compound and docking it into the active site of a target protein. The results of such studies can provide valuable information about the potential biological activity of the compound.

Table 2: Illustrative Molecular Docking Results for a Benzo[c]acridine Derivative with a Target Protein (Hypothetical Data)

ParameterValue
Binding Energy (kcal/mol)-8.5
Interacting ResiduesTyr234, Phe345, Arg123
Hydrogen Bonds1
Hydrophobic Interactions5

Note: The data in this table is hypothetical and for illustrative purposes only.

Analysis of Reactivity Indices and Electronic Structure-Reactivity Correlations

The electronic structure of a molecule is intrinsically linked to its reactivity. Computational methods can be used to calculate various reactivity indices that help in understanding and predicting the chemical behavior of a molecule. For carcinogenic benz[c]acridines, McLachlan-Hückel molecular orbital (McLachlan-HMO) and HMO methods have been used to show that carcinogenic compounds have an elevated pi-spin density at the 12th nitrogen atom. nih.gov

For this compound, similar computational approaches could be used to calculate reactivity indices such as electrophilicity, nucleophilicity, and local reactivity descriptors. These indices can help in identifying the most reactive sites within the molecule and predicting its behavior in different chemical reactions.

Protonation Effects on Electronic Characteristics and Molecular Architecture of Acridine Derivatives

The protonation state of acridine derivatives can significantly influence their electronic properties and molecular architecture. Computational studies on acridine derivatives have shown that protonation can alter the electron density distribution. Periodic DFT calculations have also been used to confirm that protonation can stabilize the crystal structure of acridine derivatives.

For this compound, the nitrogen atom in the acridine ring is a potential site for protonation. Computational studies could be employed to investigate how protonation at this site affects the molecule's electronic properties, geometry, and reactivity. This information is particularly relevant for understanding the behavior of the compound in different pH environments, such as in biological systems.

Mechanistic Studies of Chemical Transformations and Molecular Interactions Involving Benzo C Acridine Aldehydes

Elucidation of Reaction Mechanisms in the Synthesis of Benzo[c]acridine Scaffolds (e.g., Multi-component Condensations, Oxidations)

The synthesis of the benzo[c]acridine core is often achieved through efficient one-pot, multi-component reactions. A common and effective strategy involves the condensation of an aromatic aldehyde, 1-naphthylamine (B1663977), and a cyclic 1,3-dicarbonyl compound like dimedone. researchgate.netscielo.org.mx The mechanism for this transformation is typically initiated by a Knoevenagel condensation between the aldehyde and dimedone, which is often catalyzed by an acid. This step forms a reactive olefin intermediate. scielo.org.mx

Following the Knoevenagel condensation, a Michael-type addition of 1-naphthylamine to the newly formed olefin occurs. scielo.org.mx The resulting intermediate then undergoes tautomerization and subsequent intramolecular cyclization, followed by dehydration, to yield the final tetrahydrobenzo[c]acridin-8(9H)-one derivative. scielo.org.mx The use of solid acid catalysts, such as sulfonic acid-functionalized SBA-15, can significantly accelerate the reaction by protonating the carbonyl group and creating a more reactive species. scielo.org.mx

Another established method for creating the acridine (B1665455) nucleus is the Bernthsen synthesis, which involves the reaction of a diphenylamine (B1679370) with a carboxylic acid in the presence of zinc chloride at high temperatures (200-270 °C). youtube.commdpi.com This reaction proceeds through a combination of Friedel-Crafts acylation and cyclization, driven by the elimination of water. youtube.com Additionally, the Ullmann synthesis provides a route to acridone, a precursor to acridine, by condensing a primary amine with an aromatic carboxylic acid, followed by cyclization, reduction, and dehydrogenation. mdpi.comnih.gov

Oxidation reactions are also pertinent. For instance, the oxidation of acridine with peroxyacids can lead to the formation of acridine 10-oxide and other products resulting from ring-opening, such as 2-(2-hydroxyanilino)benzaldehyde. rsc.org The specific products formed can depend on the peroxyacid used. rsc.org

Table 1: Key Mechanistic Steps in Multi-component Synthesis of Benzo[c]acridine Scaffolds

StepReaction TypeReactantsIntermediate/ProductCatalyst's Role
1Knoevenagel CondensationAromatic aldehyde, DimedoneOlefin intermediateProtonates carbonyl group, enhancing reactivity
2Michael AdditionOlefin intermediate, 1-NaphthylamineAdduct-
3Cyclization/DehydrationMichael adductTetrahydrobenzo[c]acridineFacilitates ring closure and water elimination

Mechanistic Insights into Photochemical Transformations of Acridine Derivatives

Acridine derivatives are highly photosensitive due to their extended aromatic system. nih.gov Upon absorption of light, they are promoted to electronically excited states, typically singlet (S1) and triplet (T1) states of π → π* or n → π* character. acs.orgresearchgate.net The nature and energy of these excited states are influenced by substituents on the acridine core and the polarity of the solvent. acs.org

From the excited state, acridine derivatives can undergo various photochemical transformations. One significant pathway is photosensitization, where the excited acridine molecule transfers its energy to other molecules, such as molecular oxygen, to generate reactive oxygen species (ROS) like singlet oxygen. mdpi.com This process is a cornerstone of photodynamic therapy. The excited states can also participate in electron transfer reactions. nih.gov Visible light can induce photodecarboxylation from a singlet excited state of an acridine–carboxylic acid complex via a proton-coupled electron transfer (PCET) process. nih.gov

Furthermore, photocyclization is another key reaction. For example, certain styrylpyridine derivatives undergo efficient photoinduced cyclization in aqueous solutions to form benzo[c]quinolizinium ions, which are structurally related to benzo[c]acridines. beilstein-journals.org This transformation highlights the capacity of these systems to form new covalent bonds under irradiation, a property that can be exploited for in-situ generation of bioactive molecules. beilstein-journals.org

Intercalation Mechanisms with Nucleic Acids (e.g., DNA)

The planar, polycyclic aromatic structure of benzo[c]acridine derivatives makes them classic DNA intercalators. wiserpub.commdpi.com Intercalation involves the insertion of the planar molecule between the base pairs of the DNA double helix. nih.govwiserpub.com This binding mode is primarily driven and stabilized by non-covalent forces, including π-π stacking interactions between the aromatic rings of the acridine and the DNA base pairs. wiserpub.comnih.gov

Upon intercalation, the DNA helix undergoes significant conformational changes. It must locally unwind to create a space for the intercalator, leading to an increase in the length of the DNA molecule and a decrease in its helical twist. mdpi.com This structural distortion is a key aspect of the biological activity of intercalators, as it can interfere with crucial cellular processes like DNA replication and transcription by blocking the action of enzymes such as polymerases. mdpi.commdpi.com

A variety of biophysical techniques are employed to elucidate the mechanisms of DNA binding.

UV-Visible Absorption Spectroscopy: This is a fundamental technique for studying drug-DNA interactions. researchgate.netnih.gov Intercalation typically leads to hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) in the absorption spectrum of the acridine derivative. researchgate.netresearchgate.net These spectral changes arise from the strong stacking interactions between the intercalator's chromophore and the DNA base pairs. researchgate.net

Fluorescence Spectroscopy: Many acridine derivatives are fluorescent. Their fluorescence is often quenched upon binding to DNA. nih.gov This quenching can be used to determine binding constants and stoichiometry. Competitive displacement assays, using known DNA binders like ethidium (B1194527) bromide (an intercalator) or DAPI (a groove binder), can help distinguish between different binding modes. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the chiral environment of the DNA helix. The binding of a ligand like a benzo[c]acridine derivative induces changes in the CD spectrum of DNA, providing insights into the conformational alterations of the macromolecule upon complex formation. rsc.org

Viscometry: Measuring the viscosity of a DNA solution is a classic method to distinguish between intercalation and groove binding. Intercalation lengthens and stiffens the DNA helix, leading to a significant increase in the solution's viscosity. nih.govresearchgate.net

Computational Modeling: Quantum mechanics calculations, such as Density Functional Theory (DFT), and molecular docking studies provide atomic-level insights. nih.govnih.gov These methods can predict the preferred binding geometry, identify key interactions (like hydrogen bonds and van der Waals forces), and calculate binding energies, corroborating experimental findings. nih.gov Molecular electrostatic potential (MEP) analysis can reveal electron-rich regions on the acridine molecule that are prone to interaction. nih.gov

Table 2: Spectroscopic Signatures for Acridine-DNA Intercalation

TechniqueObservationMechanistic Implication
UV-Visible SpectroscopyHypochromism and Bathochromic ShiftStacking interactions between the acridine ring and DNA base pairs.
Fluorescence SpectroscopyQuenching of fluorescenceClose proximity and interaction with DNA bases, energy transfer.
Circular DichroismPerturbation of DNA CD bandsAlteration of DNA secondary structure and conformation.
ViscometryIncrease in relative viscosityLengthening and stiffening of the DNA double helix.

Investigation of Ligand-Protein Binding Mechanisms from a Chemical Perspective (e.g., Enzyme Inhibition Mechanisms)

Beyond DNA, benzo[c]acridine derivatives can interact with and inhibit various proteins, particularly enzymes involved in DNA metabolism and cell division. Acridine-based compounds are known to act as "topoisomerase poisons." mdpi.com These enzymes, such as topoisomerase I and II, manage DNA topology. The intercalated acridine molecule can form a ternary complex with the enzyme and DNA, stabilizing the transient DNA strand breaks created by the enzyme and preventing the re-ligation step. mdpi.com This leads to an accumulation of DNA damage and ultimately triggers cell death.

Another important protein target is tubulin. Some benzo[c]acridine-diones have been designed as tubulin polymerization inhibitors. nih.gov They bind to the colchicine-binding site on β-tubulin, disrupting the assembly of microtubules. nih.gov Microtubules are essential for forming the mitotic spindle during cell division, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Molecular docking studies are instrumental in visualizing the binding mode, identifying key hydrogen bonds and hydrophobic interactions within the protein's binding pocket that are responsible for the inhibitory activity. nih.gov

Electrochemical Studies of Acridine Derivatives in Organic Synthesis and Catalysis

The electrochemical behavior of acridine derivatives is characterized by their ability to undergo redox reactions. Cyclic voltammetry studies show that acridinedione derivatives typically undergo irreversible oxidation. acs.org The mechanism of oxidation can vary depending on the substitution pattern. For N-H compounds, oxidation can lead to aromatization of the central ring. For N-substituted compounds, the product is often the corresponding acridinium (B8443388) salt. acs.org Electron spin resonance (ESR) spin-trapping experiments have provided evidence for the formation of intermediate carbon-centered radicals during these electrochemical oxidations. acs.org

This redox activity is harnessed in organic synthesis and catalysis. For instance, electrochemistry provides a method for generating reactive nitrogen species from simple amines or amides, which can then be used in reactions like olefin aziridination, without the need for stoichiometric chemical oxidants. electrochem.org The ability to control reaction pathways by tuning electrode potential makes electrosynthesis a powerful tool. In the context of catalysis, acridinium salts, which can be generated electrochemically, have shown extraordinary oxidative strength in their excited states, making them highly effective photoredox catalysts for a range of oxidative transformations. chemistryviews.orgcornell.edu

Mechanistic Understanding of Surface Adsorption Phenomena (e.g., in Corrosion Inhibition)

Acridine and its derivatives are effective corrosion inhibitors for various metals, particularly in acidic media. nih.govkfupm.edu.sa The mechanism of inhibition is based on the adsorption of the organic molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. pcbiochemres.combohrium.com

The adsorption process involves both physisorption and chemisorption. researchgate.net

Physisorption: This involves electrostatic interactions between protonated acridine molecules (in acidic solution) and the negatively charged metal surface (due to adsorbed anions from the acid).

Chemisorption: This is a stronger interaction involving the sharing of electrons between the inhibitor and the metal. The planar aromatic system of the acridine core, with its multiple π-bonds, facilitates strong adsorption on the metal surface. mdpi.comnih.gov The nitrogen heteroatom, with its lone pair of electrons, can coordinate with vacant d-orbitals of the metal atoms. mdpi.com Furthermore, a retro-donation process can occur where electrons from filled metal orbitals are donated back into the lowest unoccupied molecular orbital (LUMO) of the acridine molecule, further strengthening the bond. mdpi.com

The planar structure of the benzo[c]acridine molecule allows for a high surface coverage, effectively blocking the active sites for corrosion. nih.gov The presence of substituents can further enhance the inhibition efficiency by increasing the electron density on the acridine ring system, thereby strengthening the donor-acceptor interactions with the metal surface. researchgate.net

Applications in Advanced Chemical and Materials Science Research

Development of Fluorescent Probes for Microenvironmental Sensing

Acridine (B1665455) derivatives are widely explored for their potential in developing fluorescent probes that can sense and report on microenvironmental parameters such as polarity and viscosity. These probes are instrumental in understanding complex biological processes at the cellular level.

The fluorescence of many acridine derivatives is highly sensitive to the polarity of their surrounding environment, a phenomenon known as solvatochromism. This property is harnessed to create probes that can map polarity gradients within cells. For instance, probes derived from 9-acridine carboxaldehyde have been shown to exhibit significant changes in their fluorescence emission spectra with varying solvent polarity. researchgate.net One such polarity-sensitive probe demonstrated a red shift in its maximum emission wavelength from 553 nm to 594 nm as solvent polarity increased. researchgate.net This shift was accompanied by a dramatic 38-fold enhancement in fluorescence intensity and a rise in the fluorescence quantum yield from 0.5% to 35.6%. researchgate.net Such shifts occur because a change in the polarity of the microenvironment can alter the energy levels of the probe's excited state. nih.gov A red shift, for example, can indicate an increase in the hydrophilicity around the fluorophore. nih.gov This principle allows for the visualization of cellular structures with different polarity characteristics.

Table 1: Example of Polarity-Dependent Photophysical Properties of an Acridine-Dicyanoisophorone-Based Probe

Solvent Polarity Max Emission Wavelength (nm) Fluorescence Quantum Yield (%)
Low 553 0.5
High 594 35.6

Data derived from a study on polarity-sensitive probes based on 9-acridine carboxaldehyde derivatives. researchgate.net

Viscosity is another critical parameter within cellular microenvironments, influencing processes like protein folding and diffusion. Acridine derivatives can be designed as "molecular rotors," whose fluorescence is quenched in low-viscosity environments due to intramolecular rotation. In highly viscous media, this rotation is restricted, leading to a significant increase in fluorescence intensity. For example, a probe based on an acridine-tricyanodihydrofuran structure showed a 5.6-fold enhancement in fluorescence intensity at 430 nm when the solution viscosity was increased from 0.89 cP to 856 cP. researchgate.net This behavior is attributed to the inhibition of the twisted intramolecular charge transfer (TICT) process in viscous environments. researchgate.net The sensitivity of these probes allows for the monitoring of viscosity changes in real-time, which is crucial for studying cellular health and disease states.

Table 2: Example of Viscosity-Dependent Fluorescence of an Acridine-Tricyanodihydrofuran-Based Probe

Viscosity (cP) Relative Fluorescence Intensity Enhancement
0.89 (100% water) 1x
856 (1% water) 5.6x

Data derived from a study on viscosity-sensitive probes based on 9-acridine carboxaldehyde derivatives. researchgate.net

The unique properties of acridine-based probes make them suitable for imaging specific organelles within living cells. Their lipophilicity and fluorescence characteristics can be tuned to achieve selective accumulation in structures like lipid droplets (LDs) and lysosomes. researchgate.net Lipid droplets are hydrophobic organelles involved in lipid storage, while lysosomes are acidic compartments critical for cellular digestion. nih.gov

Probes have been successfully designed to specifically stain these organelles. For example, certain polarity-sensitive acridine probes have been shown to locate in lipid droplets, while others accumulate in lysosomes. researchgate.net The ability to target these organelles is highly valuable, as abnormal lipid metabolism and lysosomal dysfunction are linked to numerous diseases. nih.govresearchgate.net Advanced probes can even allow for the simultaneous tracking of both LDs and lysosomes in real-time, providing insights into their dynamic interactions. nih.gov

Role as Catalysts in Organic Transformations and Green Chemistry

The field of green chemistry seeks to develop chemical processes that are environmentally benign, efficient, and sustainable. Catalysis is a cornerstone of green chemistry, enabling reactions to proceed under milder conditions with higher atom economy. mdpi.com While specific catalytic applications of 11-methylbenzo[c]acridine-7-carbaldehyde are not detailed in the available literature, the broader class of organic molecules is central to the development of novel catalysts. For instance, photocatalytic organic transformations using heterogeneous catalysts have gained attention for their efficiency and eco-friendliness. rsc.org Green chemistry principles encourage the use of water as a solvent and the development of reusable, metal-free catalysts to minimize hazardous waste. mdpi.combeilstein-journals.org The acridine scaffold, with its electron-rich aromatic system, has the potential to participate in various catalytic cycles, including photoredox catalysis, an area of growing importance in modern organic synthesis.

Engineering of Novel Materials and Functional Systems (e.g., Components in Metal-Organic Frameworks, Spin Transport Materials)

The rigid, planar structure and photoresponsive nature of the acridine core make it an attractive building block for advanced materials. One prominent area of application is in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com By incorporating photoresponsive organic ligands like acridine derivatives, researchers can create "smart" materials whose properties, such as gas adsorption or guest release, can be controlled with light. mdpi.com The design adaptability of MOFs allows for the integration of ligands with specific functionalities, paving the way for materials tailored for applications in catalysis, sensing, and drug delivery. rsc.orgmdpi.com The potential inclusion of this compound as a ligand could impart unique photophysical properties to the resulting MOF structure.

Investigation of Nucleic Acid Structure Stabilization and Modification

Nucleic acids like DNA and RNA can adopt complex three-dimensional structures that are crucial for their biological function. nih.gov The stabilization and modification of these structures are key areas of research for therapeutic and diagnostic applications. nih.govmdpi.com Acridine derivatives are well-known for their ability to interact with nucleic acids, typically through a process called intercalation, where the planar aromatic molecule inserts itself between the base pairs of the DNA or RNA duplex. This interaction can stabilize the nucleic acid structure. nih.gov Chemical modifications to nucleic acids, such as altering the phosphodiester backbone or the sugar moiety, are employed to enhance properties like nuclease resistance and binding affinity, which are critical for the development of antisense therapeutics. mdpi.combeilstein-journals.orguniv-tlse3.fr The study of how compounds like this compound bind to and influence the structure of nucleic acids can provide valuable insights for the design of new therapeutic agents and molecular probes. nih.gov

No Research Data Available for this compound in Corrosion Inhibition and Surface Modification

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings or data are available regarding the application of the chemical compound this compound as a corrosion inhibitor or for surface modification. Consequently, the generation of an article with detailed research findings and data tables on this specific topic is not possible at this time.

Extensive searches were conducted using various keywords and strategies, including the compound's full chemical name, its structural class (benzo[c]acridine derivatives, methyl-substituted acridine carbaldehydes), and its chemical formula. These searches did not yield any published studies, academic papers, or patents that investigate or report on the efficacy or mechanism of this compound in the prevention of corrosion or the modification of material surfaces.

While the broader class of compounds known as acridine derivatives has been the subject of research in the field of corrosion inhibition, with some studies highlighting their potential due to their molecular structure, this general information does not extend to the specific compound . The scientific community has not, to date, published any work that would provide the detailed findings, data tables, and in-depth analysis required to construct the requested article.

Therefore, the section on "Applications as Corrosion Inhibitors and Surface Modifiers" for this compound remains unwritten due to the absence of foundational research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 11-methylbenzo[c]acridine-7-carbaldehyde, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or palladium-catalyzed cross-coupling, followed by aldehyde functionalization. To ensure reproducibility:

  • Document reaction conditions (temperature, solvent, catalyst loading) in detail .
  • Include purity validation using HPLC (>95% purity) and structural confirmation via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .
  • Address batch-to-batch variability by requesting additional quality control (QC) metrics (e.g., peptide content, residual solvent analysis) if the compound is used in sensitive assays .

Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Purity : Use reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention times to standards. Quantify impurities using area-under-the-curve analysis .
  • Stability : Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor degradation via LC-MS. Store the compound in inert atmospheres (argon) at -20°C to prevent oxidation of the aldehyde group .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) for this compound?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR spectra and compare with experimental data.
  • Consider dynamic effects (e.g., conformational flexibility) that may cause discrepancies. Use variable-temperature NMR to probe rotational barriers around the methyl-acridine axis .
  • Cross-validate with alternative techniques like X-ray crystallography or IR spectroscopy for functional group confirmation .

Q. How can researchers design experiments to investigate the compound’s reactivity in catalytic applications (e.g., as a ligand or substrate)?

  • Methodological Answer :

  • Ligand Design : Screen coordination behavior with transition metals (e.g., Pd, Ru) using UV-Vis titration and cyclic voltammetry. Compare catalytic efficiency in model reactions (e.g., Suzuki-Miyaura coupling) .
  • Substrate Reactivity : Test aldehyde participation in condensation reactions (e.g., with amines to form Schiff bases) under acidic vs. basic conditions. Monitor intermediates via in-situ FTIR or stopped-flow spectroscopy .

Q. What computational approaches are suitable for predicting the compound’s photophysical properties (e.g., fluorescence quantum yield)?

  • Methodological Answer :

  • Use time-dependent DFT (TD-DFT) with solvent corrections (PCM model) to simulate electronic transitions. Compare computed excitation energies with experimental UV-Vis and fluorescence spectra.
  • Validate predictions by synthesizing derivatives with electron-donating/withdrawing groups and correlating structural changes with spectral shifts .

Data Analysis and Reporting Standards

Q. How should researchers address discrepancies between experimental and theoretical data in publications?

  • Methodological Answer :

  • Clearly delineate assumptions in computational models (e.g., solvent effects, basis set limitations).
  • Discuss potential experimental artifacts (e.g., solvent polarity, impurity interference) in the "Results and Discussion" section.
  • Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to ensure transparency in data presentation and avoid redundant descriptions of figures/tables .

Q. What QC metrics are critical when reporting biological activity studies (e.g., IC50 values) involving this compound?

  • Methodological Answer :

  • Include batch-specific QC data (e.g., endotoxin levels, solubility in assay buffers) in supplementary materials.
  • Validate dose-response curves using at least three independent replicates and report statistical significance (p < 0.05) via ANOVA .

Tables for Key Analytical Techniques

Technique Application QC Criteria Reference
HPLC-UVPurity assessment≥95% peak area, retention time ±0.1 min
HRMSStructural confirmationΔ mass error < 2 ppm
DFT CalculationsSpectral predictionB3LYP/6-311+G(d,p) basis set
LC-MS Stability StudyDegradation profilingIdentification of major degradants

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.